4-Tert-butyl-1,3-oxazolidin-2-one

Asymmetric synthesis Chiral auxiliary Enolate alkylation

Researchers using iso-propyl or benzyl Evans auxiliaries often face costly diastereomer separations. 4-tert-Butyl-1,3-oxazolidin-2-one eliminates this bottleneck: • 97% d.e. in enolate methylations (vs. 82-84% for 4-iPr), avoiding chromatographic separation. • >99% d.e. in N-crotonoyl Diels-Alder cycloadditions (vs. 68% for 4-iPr). • 86:14-93:7 dr in Pd-catalyzed arylations where phenyl, benzyl, and iPr variants fail. Recyclable auxiliary; higher raw material cost offset by eliminated separation steps and higher isolated yields.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 134668-36-3; 142618-93-7
Cat. No. B2549321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1,3-oxazolidin-2-one
CAS134668-36-3; 142618-93-7
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC(C)(C)C1COC(=O)N1
InChIInChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
InChIKeyWKUHGFGTMLOSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butyl-1,3-oxazolidin-2-one: Chiral Auxiliary Baseline


4-Tert-butyl-1,3-oxazolidin-2-one (CAS 134668-36-3 for the racemate; CAS 142618-93-7 for the (R)-enantiomer) is a chiral oxazolidin-2-one derivative within the Evans auxiliary family, possessing a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol [1]. Derived from the non-proteinogenic amino acid tert-leucine, this compound features a sterically demanding tert-butyl group at the C(4) position that enforces rigid conformational control over the adjacent stereodirecting group, making it one of the most widely employed chiral auxiliaries in diastereoselective enolate alkylations, aldol additions, Diels–Alder cycloadditions, and transition-metal-catalyzed asymmetric transformations [2].

Chiral Auxiliary Workflow

Evans oxazolidinone-type auxiliary for diastereoselective enolate alkylations, aldol additions, and Diels–Alder cycloadditions.

Conformational Control

Sterically demanding tert-butyl at C(4) enforces consistent facial shielding, supporting predictable stereochemical outcomes.

Reaction Scope

Applicable across lithium enolate, Pd-catalyzed conjugate addition, and kinetic resolution manifolds.

Irreplaceability of 4-Tert-butyl-1,3-oxazolidin-2-one


Within the Evans oxazolidin-2-one family, the C(4)-substituent directly governs the conformational preference of the stereodirecting group and therefore the diastereofacial selectivity of the derived enolate or alkene π-system. A straight-chain or mono-branched substituent (e.g., methyl, iso-propyl, benzyl) can rotate to place a hydrogen atom—rather than the alkyl fragment—toward the reaction centre, significantly eroding stereocontrol [1]. The quaternary tert-butyl group at C(4) eliminates this conformational ambiguity: one of its three methyl groups is forced to project toward the reacting π-face, creating a consistent steric blockade that translates into quantitatively higher diastereomeric excesses across multiple reaction manifolds [1]. Consequently, substituting 4-tert-butyl-1,3-oxazolidin-2-one with a less sterically constrained 4-iso-propyl, 4-benzyl, or 4-phenyl analogue predictably results in lower stereoselectivity that compromises downstream enantiopurity in target-molecule synthesis [1][2].

!

4-iso-Propyl analogue

Mono-branched substituent permits conformers that expose a hydrogen to the reaction centre, reported to reduce diastereomeric excess versus 4-tert-butyl.

!

4-Benzyl / 4-Phenyl variants

Insufficient steric blocking may lead to lower diastereoselectivity or competing oxidative pathways in Pd-catalyzed conjugate additions.

4-Tert-butyl-1,3-oxazolidin-2-one: Quantitative Differentiation


Enolate Methylation: Diastereoselectivity vs. 4-iso-Propyl

In a direct head-to-head comparison under identical reaction conditions, methylation of the lithium enolate derived from (S)-N-butyryl-4-tert-butyloxazolidin-2-one proceeded with 97% d.e., whereas the corresponding 4-iso-propyl analogue afforded only 82% d.e. [1]. In a parallel series employing LiHMDS as base, the 4-tert-butyl auxiliary delivered 97% d.e. (98.5:1.5 dr) versus 84% d.e. (92:8 dr) for 4-iso-propyl [1]. The 15–percentage-point d.e. gap is mechanistically attributed to the inability of the mono-branched iso-propyl group to maintain a consistent steric orientation toward the enolate π-face, a conformational bias that the quaternary tert-butyl group enforces rigidly [1].

Enolate Methylation d.e.
Head-to-head
4-tert-butyl: 97% d.e.
4-iso-propyl: 82% d.e.
Δ +15 pp

Supports stereocontrol evaluation in lithium enolate alkylation; reported higher d.e. with tert-butyl auxiliary.

Conditions: LDA/THF, −78 °C; MeI; also LiHMDS, THF.

Asymmetric synthesis Chiral auxiliary Enolate alkylation

Diastereoselectivity in Pd-Catalyzed Conjugate Addition

In a systematic screen of Evans oxazolidinone auxiliaries for the PdCl₂-catalyzed conjugate addition of phenylboronic acid to α,β-unsaturated chiral imides, the (S)-4-tert-butyloxazolidin-2-one derivative gave the highest diastereoselective ratio of 86:14 (dr), outperforming the (S)-4-phenyl, (S)-4-benzyl, and (S)-4-iso-propyl variants under identical conditions (MeOH/H₂O 1:3, 80 °C, air atmosphere) [1]. Under the fully optimized protocol, the 4-tert-butyl auxiliary delivered dr values up to 93:7 with electron-withdrawing arylboronic acids (e.g., m-NO₂C₆H₄, p-CNC₆H₄) and maintained ≥84:16 dr across 21 electronically diverse arylboronic acid substrates [1]. The 4-phenyloxazolidin-2-one auxiliary, by contrast, failed to provide useful diastereoselectivity during initial optimization and required switching to the tert-butyl analogue [1].

Pd-Catalyzed Conjugate Addition
Head-to-head
Highest dr in auxiliary screen
86:14 to 93:7 dr
Broad arylboronic acid scope

Reported top-ranked diastereoselectivity among tested Evans auxiliaries under PdCl₂/air conditions.

MeOH/H₂O 1:3, 80 °C; 4-phenyl variant gave poor dr and extensive Heck by-product.

Palladium catalysis Conjugate addition Chiral auxiliary screening

Diels–Alder Cycloaddition: Stereocontrol vs. 4-iso-Propyl

In the Diels–Alder cycloaddition of N-crotonoyloxazolidin-2-ones with isoprene, the 4-tert-butyloxazolidin-2-one auxiliary delivered >99% d.e., whereas the 4-iso-propyl analogue achieved only 68% d.e. under equivalent reaction conditions [1]. The near-quantitative stereocontrol with the tert-butyl auxiliary arises because the quaternary C(4)-substituent mandates one methyl group to project toward the dienophile π-face, shielding one diastereoface throughout the cycloaddition transition state; the iso-propyl group, lacking this conformational lock, presents a hydrogen atom to the reaction centre in a significant fraction of reactive conformers [1].

Diels–Alder Cycloaddition
Head-to-head
4-tert-butyl: >99% d.e.
4-iso-propyl: 68% d.e.
Δ >31 pp

Supports stereochemical-control review; essentially single diastereomer with tert-butyl auxiliary.

Et₂AlCl, CH₂Cl₂, −78 °C to rt; N-crotonoyl substrates with isoprene.

Diels–Alder Cycloaddition Stereoselective synthesis

Kinetic Resolution & Pd-Catalyzed Acetalization

In the kinetic resolution of α-acetoxy carboxylic acid derivatives, the 4-tert-butyloxazolidin-2-one auxiliary provided 98% d.e., substantially exceeding the 54% d.e. obtained with the 4-iso-propyl analogue [1]. Independently, in the PdCl₂-catalyzed asymmetric acetalization of methacrylamide derivatives with methanol, the 4-tert-butyloxazolidin-2-one-bearing substrate yielded the corresponding acetal with 95% d.e., followed by auxiliary removal to furnish chiral acetals [2]. These data demonstrate that the tert-butyl auxiliary elevates diastereoselectivity from non-useful (54% d.e.) to preparatively valuable (95–98% d.e.) levels in two mechanistically distinct reaction classes.

Kinetic Resolution & Acetalization
Cross-study
Resolution: 98% d.e.
Acetalization: 95% d.e.
vs. 4-iso-propyl: 54% d.e.

Reported elevated diastereoselectivity transforms synthetically marginal resolution into preparatively useful levels.

Kinetic resolution: Scheme 7, Bull 2006; Pd acetalization: PdCl₂/MeOH, 60 °C.

Kinetic resolution Asymmetric acetalization Palladium catalysis

Conformational Locking Rationale

The superior performance of 4-tert-butyloxazolidin-2-one across diverse reaction manifolds is not empirical but mechanistically understood: the quaternary tert-butyl group at C(4) enforces a conformation in which one methyl group must project toward the reacting π-system, providing consistent facial shielding. In contrast, straight-chain or mono-branched C(4)-substituents (methyl, iso-propyl, benzyl) can adopt conformations that orient a hydrogen atom rather than the alkyl fragment toward the reaction centre, leading to attenuated stereocontrol [1]. This conformational control principle was independently validated by the SuperQuat design, where a gem-dimethyl group at C(5) was introduced to bias the 4-iso-propyl substituent into mimicking the steric profile of a tert-butyl group, successfully recovering the high diastereoselectivities characteristic of the 4-tert-butyl auxiliary (e.g., enolate methylation: 94% d.e. for 5,5-dimethyl-4-iso-propyl vs. 97% d.e. for 4-tert-butyl vs. 84% d.e. for unsubstituted 4-iso-propyl) [1].

Conformational Locking Mechanism
Class-level
Quaternary C(4) forces methyl projection toward π-face; SuperQuat mimic partially recovers control (94% d.e. vs. 97% benchmark).

Conformational rationale supports consistent facial shielding across multiple reaction manifolds.

Mechanistic class inference; validates why mono-branched analogues underperform.

Conformational analysis Steric blocking Chiral auxiliary design

Key Applications of 4-Tert-butyl-1,3-oxazolidin-2-one


3-Arylbutanoic Acid Synthesis via Pd-Catalyzed Conjugate Addition

For medicinal chemistry and process groups synthesizing 3-arylbutanoic acid derivatives as key intermediates for bioactive compounds (e.g., aromatic sesquiterpene and diterpene analogs), 4-tert-butyl-1,3-oxazolidin-2-one is the only Evans auxiliary demonstrated to deliver high diastereoselectivity (86:14 to 93:7 dr) with broad arylboronic acid scope under practical PdCl₂/air conditions [1]. The 4-phenyl, 4-benzyl, and 4-iso-propyl variants either failed to provide useful dr or generated extensive oxidative Heck by-products under the same conditions [1]. Procurement of the (S)- or (R)-enantiomer of 4-tert-butyl-1,3-oxazolidin-2-one should be prioritized when this disconnection is planned.

Enolate Alkylation in Natural Product Total Synthesis

When a total synthesis route relies on an enolate alkylation step that must deliver ≥95% d.e. to avoid diastereomer separation or meet target enantiopurity, the 4-tert-butyloxazolidin-2-one auxiliary provides 97% d.e. in lithium enolate methylations, compared to 82–84% d.e. for the 4-iso-propyl counterpart [2]. The 15-percentage-point gap means that the tert-butyl auxiliary can eliminate a chromatographic diastereomer separation that would otherwise be mandatory with the iso-propyl variant. This is particularly critical in multi-gram or kilo-scale campaigns where preparative HPLC separation of diastereomers is cost-prohibitive [2].

Diels–Alder Cycloaddition Key Steps in Complex Molecule Construction

For synthetic routes employing an N-crotonoyloxazolidin-2-one Diels–Alder cycloaddition as a complexity-generating key step, the 4-tert-butyl auxiliary delivers essentially quantitative stereocontrol (>99% d.e.), whereas the 4-iso-propyl analogue yields only 68% d.e. [2]. The >31-percentage-point differential means the tert-butyl auxiliary provides a single diastereomer without chromatography, directly reducing the overall step count and improving atom economy. Procurement should favor the tert-butyl variant whenever the Diels–Alder adduct's stereochemical integrity is critical to downstream transformations [2].

Scale-Up: Cost Offset by Diastereoselectivity

Although the 4-tert-butyloxazolidin-2-one auxiliary carries a higher raw material cost than 4-iso-propyl or 4-benzyl alternatives due to the expense of tert-leucine (£16.50/g for L-tert-leucine, £101.60/g for the D-enantiomer as of commercial pricing cited in 2000 [3]), the auxiliary is recyclable after cleavage [2]. In process-scale campaigns, the cost differential is frequently offset by the elimination of diastereomer separation steps, higher isolated yields of the desired diastereomer, and reduced waste streams. Procurement decisions should evaluate total cost per gram of enantiopure product rather than auxiliary cost alone, particularly when the d.e. gain exceeds 10 percentage points [2][3].

Application
Selection Property
Validation Focus
Pd-catalyzed conjugate addition for 3-arylbutanoic acid intermediates
Reported diastereoselectivity and suppression of oxidative Heck pathway
Confirm dr and substrate scope under PdCl₂/air conditions with target arylboronic acid
Enolate alkylation in natural product total synthesis
Auxiliary-dependent stereochemical outcome at the alkylation step
Verify if d.e. meets target enantiopurity threshold without diastereomer separation
Diels–Alder cycloaddition key steps
Diastereofacial shielding in Lewis acid-mediated cycloadditions
Evaluate whether >99% d.e. can be reproduced with specific diene/dienophile pair
Process-scale asymmetric synthesis campaigns
Cost-per-enantiopure-product analysis incorporating auxiliary recyclability
Compare total cost of diastereomer separation vs. auxiliary price differential for >10 pp d.e. gain
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